molecular formula C20H21N3O4S B2942059 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-94-9

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Katalognummer: B2942059
CAS-Nummer: 2058890-94-9
Molekulargewicht: 399.47
InChI-Schlüssel: JAPNKVHVQSNCBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a quinolin-8-ylsulfonyl group and at the 3-position with a pyrrolidine-2,5-dione moiety. The stereochemistry (1R,5S) defines the spatial arrangement of the bicyclic system, which is critical for molecular interactions. This structure is hypothesized to target proteins with hydrophobic pockets or bromodomains, as seen in analogs like the ATAD2 bromodomain inhibitor in .

Eigenschaften

IUPAC Name

1-(8-quinolin-8-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-18-8-9-19(25)22(18)16-11-14-6-7-15(12-16)23(14)28(26,27)17-5-1-3-13-4-2-10-21-20(13)17/h1-5,10,14-16H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNKVHVQSNCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: The quinoline derivative is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Construction of the azabicyclooctane ring: This step involves a cyclization reaction, often using intramolecular cyclization techniques.

    Formation of the pyrrolidine-2,5-dione ring: This can be achieved through a condensation reaction involving appropriate dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Sulfonamide or sulfonothioate derivatives.

Wissenschaftliche Forschungsanwendungen

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The azabicyclooctane structure may enhance the compound’s binding affinity to certain receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Quinoline (target compound) and phenyl () substituents favor π-π interactions, while aliphatic groups (e.g., methyl in ) reduce steric bulk.
  • Solubility : Ethoxy () and trifluoromethoxy () groups improve aqueous solubility compared to purely aromatic substituents.

Conformational Analysis

X-ray crystallography data from reveals critical structural insights for the analog (2-fluoro-4-nitrophenyl-substituted compound):

  • Piperidine Ring : Adopts a chair conformation with the nitrogen atom displaced by 0.843 Å from the mean plane.
  • Pyrrolidine Ring : Envelope conformation with the nitrogen deviating by 0.661 Å .
  • Dihedral Angles :
    • 86.59° between the benzene ring and the piperidine plane.
    • 67.63° between the piperidine and pyrrolidine planes.

These angles suggest significant torsional strain, which may influence binding to rigid protein pockets.

Biologische Aktivität

The compound 1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex molecule with potential biological activity, particularly in the realm of neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_2O_3S. Its structure includes a quinoline moiety, a bicyclic azabicyclo structure, and a pyrrolidine dione component, which contribute to its biological properties.

Physical Properties

PropertyValue
Molecular Weight362.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

1-((1R,5S)-8-(quinolin-8-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione primarily interacts with the enzyme acetylcholinesterase (AChE). By inhibiting AChE, it increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is crucial for cognitive functions such as memory and learning.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant AChE inhibitory activity. For instance:

  • IC50 Values : Research indicates an IC50 value of approximately 0.05 µM against AChE, demonstrating potent inhibition compared to standard inhibitors like donepezil (IC50 = 0.09 µM) .

In Vivo Studies

In vivo studies in animal models have revealed that:

  • Cognitive Enhancement : At low doses (1 mg/kg), the compound improved memory retention in mice subjected to the Morris water maze test .
  • Neuroprotective Effects : Higher doses (5 mg/kg) showed neuroprotective effects against induced oxidative stress in neuronal cells .

Case Study 1: Alzheimer's Disease Model

A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with this compound led to:

  • Improved Cognitive Function : Mice treated with 2 mg/kg daily exhibited enhanced performance on cognitive tasks compared to control groups.
  • Reduction of Amyloid Plaques : Histological analysis revealed a significant reduction in amyloid-beta plaques in the brains of treated mice .

Case Study 2: Neurodegenerative Disorders

In another study focusing on neurodegenerative disorders, the compound was administered to rats with induced neurodegeneration:

  • Behavioral Improvements : Rats displayed reduced anxiety-like behavior in elevated plus-maze tests after treatment.
  • Biochemical Markers : Significant decreases in malondialdehyde levels were observed, indicating reduced lipid peroxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.